4-METHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE
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Overview
Description
4-METHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a naphthalen-2-ylmethoxy group at the 7th position and a methyl group at the 4th position of the chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-chromen-2-one and naphthalen-2-ylmethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydroxyl group of naphthalen-2-ylmethanol.
Coupling Reaction: The deprotonated naphthalen-2-ylmethanol is then reacted with 4-methyl-2H-chromen-2-one in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized chromenone derivatives.
Scientific Research Applications
4-METHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as dyes and polymers, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-METHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2H-chromen-2-one: A simpler chromenone derivative without the naphthalen-2-ylmethoxy group.
7-Methoxy-4-methyl-2H-chromen-2-one: A related compound with a methoxy group at the 7th position instead of the naphthalen-2-ylmethoxy group.
Naphthalen-2-yl derivatives: Compounds containing the naphthalen-2-yl group but with different core structures.
Uniqueness
4-METHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE is unique due to the combination of the chromenone core and the naphthalen-2-ylmethoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methyl-7-(naphthalen-2-ylmethoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c1-14-10-21(22)24-20-12-18(8-9-19(14)20)23-13-15-6-7-16-4-2-3-5-17(16)11-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDLPXIWTCDTED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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